2-(2,5-Difluorophenyl)pyridin-4(1H)-one
Description
2-(2,5-Difluorophenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 2,5-difluorophenyl group. The pyridinone scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as kinases. The 2,5-difluorophenyl substituent introduces steric and electronic effects that influence binding affinity and selectivity. Fluorine atoms enhance metabolic stability and modulate lipophilicity, making this compound a candidate for medicinal chemistry applications, particularly in oncology and kinase inhibition .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-7-1-2-10(13)9(5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWRBSYHUPRQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=O)C=CN2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692523 | |
| Record name | 2-(2,5-Difluorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-06-4 | |
| Record name | 2-(2,5-Difluorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)pyridin-4(1H)-one typically involves the reaction of 2,5-difluorobenzaldehyde with 4-pyridone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(2,5-Difluorophenyl)pyridin-4(1H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,5-Difluorophenyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Kinase Inhibition
Compound A : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
- Core Structure: Pyrazolo[1,5-a]pyrimidine vs. pyridinone.
- Substituents : Shares the 2,5-difluorophenyl group but incorporates a pyrrolidine and pyrazole moiety.
- Activity: Designed as a TRK kinase inhibitor for cancer therapy. However, the bulkier structure could reduce bioavailability .
Compound B : 13-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Core Structure : Pyrido[1,2-a]pyrimidin-4-one, a fused bicyclic system.
- Substituents: 2,4-Difluorophenyl group (vs. 2,5-difluorophenyl) and a hydroxyimino-piperidine chain.
- The hydroxyimino group may form hydrogen bonds with target proteins, enhancing selectivity .
Compound C : (9RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Core Structure : Similar to Compound B but with a benzisoxazole substituent.
- Substituents : 6-Fluoro-benzisoxazole introduces rigidity and planar geometry, favoring interactions with hydrophobic kinase pockets. The hydroxy group at position 9 may improve solubility but could increase metabolic vulnerability .
Comparative Analysis Table
| Feature | 2-(2,5-Difluorophenyl)pyridin-4(1H)-one | Compound A (Pyrazolo-pyrimidine) | Compound B (2,4-Difluoro-pyrido-pyrimidinone) |
|---|---|---|---|
| Core Structure | Pyridinone | Pyrazolo[1,5-a]pyrimidine | Pyrido[1,2-a]pyrimidin-4-one |
| Fluorine Substitution | 2,5-Difluorophenyl | 2,5-Difluorophenyl | 2,4-Difluorophenyl |
| Key Functional Groups | None | Pyrrolidine, pyrazole | Hydroxyimino-piperidine |
| Therapeutic Target | Kinases (putative) | TRK kinases | Kinases (unspecified) |
| Metabolic Stability | High (due to fluorine) | Moderate (bulky substituents) | Moderate (hydroxyimino group) |
| Lipophilicity (ClogP) | ~2.1 (estimated) | ~3.5 (estimated) | ~2.8 (estimated) |
Key Research Findings
Impact of Fluorine Position :
- The 2,5-difluorophenyl group in the parent compound provides balanced steric and electronic effects, favoring interactions with deep hydrophobic kinase pockets. In contrast, Compound B’s 2,4-difluoro substitution may reduce steric hindrance but weaken π-π interactions .
Functional Group Contributions: Hydroxyimino and benzisoxazole groups (Compounds B/C) introduce hydrogen-bonding and rigid geometry, enhancing target selectivity but possibly limiting blood-brain barrier penetration compared to the parent compound .
Q & A
Q. Optimization Factors :
- Temperature : Reactions often require 60–100°C for cyclization steps .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Inert Atmosphere : N₂ or Ar prevents oxidation of sensitive intermediates .
Basic: Which analytical techniques are recommended for structural characterization of this compound?
Answer:
Standard methods include:
Q. SAR Table :
| Modification | Effect on Activity |
|---|---|
| 2,5-F₂ → H | 10× ↓ TRK inhibition |
| NH → OMe | Complete loss of activity |
Advanced: What methodologies are used to study its pharmacokinetics and metabolic stability?
Answer:
- In Vitro Models : Microsomal assays (human liver microsomes) to assess CYP450-mediated metabolism .
- Plasma Stability Tests : Incubation in plasma (37°C, pH 7.4) to measure degradation half-life .
- LC-MS/MS : Quantifies parent compound and metabolites in biological matrices .
Key Finding : A 2024 study noted rapid glucuronidation of the pyridinone NH group, suggesting need for prodrug strategies .
Advanced: How can contradictory reports on its bioactivity (e.g., variable IC₅₀ values) be reconciled?
Answer:
Discrepancies often stem from:
- Assay Conditions : Varying ATP concentrations in kinase assays alter IC₅₀ (e.g., 1 mM vs. 10 µM ATP) .
- Cell Line Variability : Differences in TRK isoform expression across cancer models .
- Solubility Limits : Poor solubility in aqueous buffers may underreport activity .
Resolution : Standardize assays using TRK-overexpressing isogenic cell lines and controlled ATP levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
